3'-Deoxy-3'-fluorouridine
Overview
Description
3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly significant in the field of oncology due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Its molecular formula is C9H11FN2O5, and it has a molecular weight of 246.19 g/mol .
Mechanism of Action
Target of Action
3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . The primary target of 3’-Deoxy-3’-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleotide monophosphates .
Mode of Action
The compound interacts with its target, uridine phosphorylase, leading to the inhibition of this enzyme . This interaction disrupts the normal function of the pyrimidine salvage pathway . The main mechanism of activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .
Biochemical Pathways
The inhibition of uridine phosphorylase disrupts the pyrimidine salvage pathway . This disruption affects the synthesis of DNA, as the pyrimidine salvage pathway is responsible for the production of nucleotide monophosphates, which are essential building blocks of DNA .
Pharmacokinetics
It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The result of 3’-Deoxy-3’-fluorouridine’s action is the inhibition of DNA synthesis and the induction of apoptosis . This is due to the disruption of the pyrimidine salvage pathway, which leads to a decrease in the production of nucleotide monophosphates, thereby inhibiting DNA synthesis .
Biochemical Analysis
Biochemical Properties
3’-Deoxy-3’-fluorouridine interacts with various enzymes, proteins, and other biomolecules. It is known to have broad antitumor activity, targeting indolent lymphoid malignancies . The antitumor mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
3’-Deoxy-3’-fluorouridine has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis
Molecular Mechanism
The molecular mechanism of 3’-Deoxy-3’-fluorouridine involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis
Dosage Effects in Animal Models
The effects of 3’-Deoxy-3’-fluorouridine vary with different dosages in animal models. It has been found to exert a low-micromolar antiviral effect against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) in host cell lines of neural and extraneural origin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorouridine typically involves the fluorination of a suitable precursor. One common method is the use of hydrogen fluoride in dioxane to introduce the fluorine atom into the nucleoside structure . Another method involves the use of potassium hydrogen fluoride in ethane-diol, which has been shown to be effective in producing the desired fluorinated nucleoside .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorouridine often employs large-scale fluorination techniques. The chloromercuri procedure and direct condensation methods are commonly used, with the latter providing better yields . These methods ensure the efficient and cost-effective production of the compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside’s structure and properties.
Common Reagents and Conditions
Hydrogen Fluoride in Dioxane: Used for the initial fluorination step.
Potassium Hydrogen Fluoride in Ethane-Diol: Another fluorination method.
Major Products Formed
The primary product of these reactions is 3’-Deoxy-3’-fluorouridine itself, with potential derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Deoxy-3’-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of antiviral pharmaceuticals targeting RNA virus-associated ailments.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside with similar anticancer properties.
Floxuridine: A pyrimidine analog used in oncology.
Uniqueness
3’-Deoxy-3’-fluorouridine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its fluorine atom at the 3’ position distinguishes it from other nucleoside analogs, providing it with unique chemical and biological properties .
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOTRDLABQYMI-XVFCMESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206649 | |
Record name | Uridine, 3'-deoxy-3'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57944-13-5 | |
Record name | 3'-Deoxy-3'-fluorouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine, 3'-deoxy-3'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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